N-(3-acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
CAS No.:
Cat. No.: VC9810557
Molecular Formula: C17H14ClN5O2
Molecular Weight: 355.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14ClN5O2 |
|---|---|
| Molecular Weight | 355.8 g/mol |
| IUPAC Name | N-(3-acetylphenyl)-5-amino-1-(3-chlorophenyl)triazole-4-carboxamide |
| Standard InChI | InChI=1S/C17H14ClN5O2/c1-10(24)11-4-2-6-13(8-11)20-17(25)15-16(19)23(22-21-15)14-7-3-5-12(18)9-14/h2-9H,19H2,1H3,(H,20,25) |
| Standard InChI Key | KAJZWFRODRDHLQ-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)N |
| Canonical SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure (C₁₇H₁₅ClN₆O₂; molecular weight 382.8 g/mol) features a 1,2,3-triazole core substituted at positions 1, 4, and 5 (Figure 1) . Key components include:
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Position 1: 3-Chlorophenyl group, contributing to hydrophobic interactions and metabolic stability.
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Position 4: Carboxamide linkage to a 3-acetylphenyl group, enabling hydrogen bonding with biological targets.
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Position 5: Amino group, enhancing solubility and serving as a hydrogen bond donor.
Synthetic Pathways and Optimization
Triazole Core Formation
The 1,2,3-triazole ring is synthesized via Huisgen cycloaddition or Sakai reaction modifications:
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Metal-Free Cycloaddition: Bai et al.’s method employs α-chlorotosylhydrazones and arylamines under azide-free conditions to yield 1,4-disubstituted triazoles . For this compound, 3-chlorophenylhydrazine and a propargyl acetylene precursor could form the triazole backbone.
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Microwave-Assisted Synthesis: As demonstrated for 1,2,4-triazoles , microwave irradiation accelerates cyclization, improving yield (70–85%) and reducing side products.
Carboxamide Functionalization
The 3-acetylphenyl-carboxamide group is introduced via amide coupling:
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Activation: React 5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid with thionyl chloride to form the acyl chloride.
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Coupling: Treat with 3-aminoacetophenone in dichloromethane and triethylamine, yielding the target compound .
Yield Optimization:
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Temperature: 0–5°C minimizes decomposition.
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Catalyst: 4-Dimethylaminopyridine (DMAP) enhances coupling efficiency (yield: 82%) .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
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logP: Predicted at 2.8 (SwissADME), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Aqueous Solubility: −4.2 (ESOL), classifying it as poorly soluble, necessitating formulation with cyclodextrins or lipid nanoparticles .
Stability Profiling
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